Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate typically involves the reaction of 4-iodophenol with pyrrolidine-2-carboxylic acid methyl ester under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a radioligand, it binds to the brain dopamine transporter, allowing for imaging and study of dopamine-related processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-bromophenoxy)pyrrolidine-2-carboxylate
- Methyl 4-(4-chlorophenoxy)pyrrolidine-2-carboxylate
- Methyl 4-(4-fluorophenoxy)pyrrolidine-2-carboxylate
Uniqueness
Methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its bromine, chlorine, and fluorine analogs . The iodine atom enhances the compound’s potential as a radioligand for imaging applications.
Properties
IUPAC Name |
methyl 4-(4-iodophenoxy)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-8(13)3-5-9/h2-5,10-11,14H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRMSAXNEKUVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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